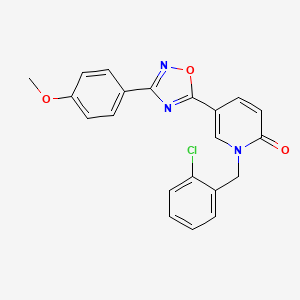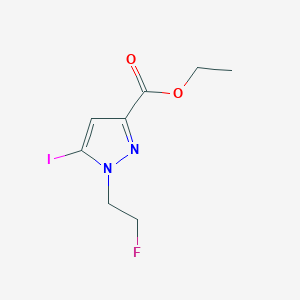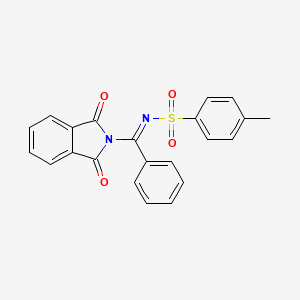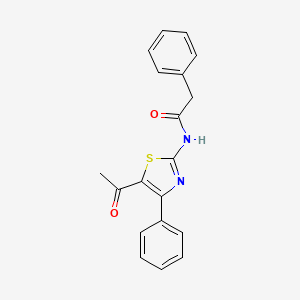![molecular formula C11H12N4OS B2441454 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide CAS No. 331982-32-2](/img/structure/B2441454.png)
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride” is a compound that has been mentioned in the context of chemical research . It is related to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups .
Synthesis Analysis
The synthesis of “2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride” and its derivatives has been discussed in several studies . For instance, one study reported the synthesis of “2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” derivatives and confirmed their structures by 1H NMR, IR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of “2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride” is characterized by the presence of a 1,2,4-triazole ring . This heterocyclic core is essential for the pharmacological properties of related compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride” include its solubility in acetone and its melting point . It is soluble in acetone at 2.5%, forming a clear, colorless to faintly yellow solution . Its melting point is between 165-169 °C (lit.) .
Applications De Recherche Scientifique
Nonlinear Optical Applications
The compound has been studied for its potential in nonlinear optical applications . The Density Functional Theory (DFT) study revealed that one of the derivatives of the compound exhibited significant linear polarizability and first and second hyperpolarizabilities . These characteristics imply that the compound plays a crucial part in fabricating materials showing promising nonlinear optical properties for optoelectronic applications .
Medicinal Chemistry
Triazoles, nitrogen-containing heterocycles, have gained attention for their applications in medicinal chemistry . The compound, being a derivative of 1,2,4-triazole, could potentially be used in the development of new drugs.
Drug Discovery
The compound could also be used in drug discovery . The ability to synthesize novel derivatives of the compound and conduct comprehensive investigations using DFT makes it a valuable asset in the field of drug discovery .
Agrochemicals
The compound has potential applications in the field of agrochemicals . Given the compound’s structural properties, it could be used in the development of new agrochemical products.
Material Sciences
In material sciences , the compound’s unique properties could be leveraged for the development of new materials . Its potential for nonlinear optical applications suggests that it could be used in the creation of new optoelectronic materials .
Synthesis of Novel Derivatives
The compound serves as a base for the synthesis of novel derivatives . These derivatives could potentially have a wide range of applications in various fields, further expanding the utility of the compound .
Safety and Hazards
Orientations Futures
Compounds containing the 1,2,4-triazole ring, such as “2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride”, have shown significant potential in various fields of research . Their multidirectional biological activity makes them promising candidates for the development of new potent and safe antimicrobial agents . Further investigations on this scaffold could help in dealing with the escalating problems of microbial resistance .
Propriétés
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15-8-12-14-11(15)17-7-10(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVMERXYZKZANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2441372.png)


![3-[[4-Methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2441376.png)


![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2441379.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2441380.png)
![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2441381.png)
![2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2441382.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2441384.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2441392.png)
![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2441393.png)